

Technical Guide: Stability Profiling of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

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Compound of Interest

Compound Name:	2-(Morpholin-4-yl)ethanimidamide hydrochloride
CAS No.:	122723-43-7
Cat. No.:	B3376705

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Part 1: Executive Summary & Physicochemical Context

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamide HCl) is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and heterocyclic pharmacophores. Its structure comprises a morpholine ring linked to an amidine moiety.^[1] While the morpholine ring offers structural rigidity and solubility, the amidine group introduces specific stability challenges—primarily hydrolytic susceptibility—that must be managed during drug substance (DS) handling and formulation.

This guide provides a rigorous, first-principles approach to the stability profiling of this compound, moving beyond generic templates to address the specific reactivities of the amidine-morpholine dyad.

Chemical Identity & Properties

Property	Detail
IUPAC Name	2-(Morpholin-4-yl)ethanimidamide hydrochloride
Molecular Formula	C ₆ H ₁₃ N ₃ O · HCl
Functional Groups	Secondary Amine (cyclic ether), Amidine (Carboximidamide)
pKa (Predicted)	Amidine: ~11.5–12.0 (Strong Base) Morpholine N: ~8.3
Hygroscopicity	High Risk. Amidine salts are notoriously hygroscopic; moisture uptake accelerates hydrolysis.[1]
Solubility	Highly soluble in water, methanol; sparingly soluble in non-polar organics (DCM, Hexane).[1]

Part 2: Degradation Chemistry (Mechanistic Insight)

To design an effective stability protocol, one must first understand the "Why" behind the degradation.[1] This molecule has two primary vectors of instability: Hydrolysis and Oxidation.

[1]

The Hydrolysis Vector (Primary Failure Mode)

The amidine group (

) is the thermodynamic weak point.[1] Although the hydrochloride salt stabilizes the amidine by protonation (forming the resonance-stabilized amidinium ion), shifts in pH or the presence of moisture can drive hydrolysis.

- Mechanism: Nucleophilic attack of water on the amidine carbon.
- Pathway: Amidine

Tetrahedral Intermediate

Primary Amide (2-Morpholinoacetamide) + Ammonia/Ammonium.[1]

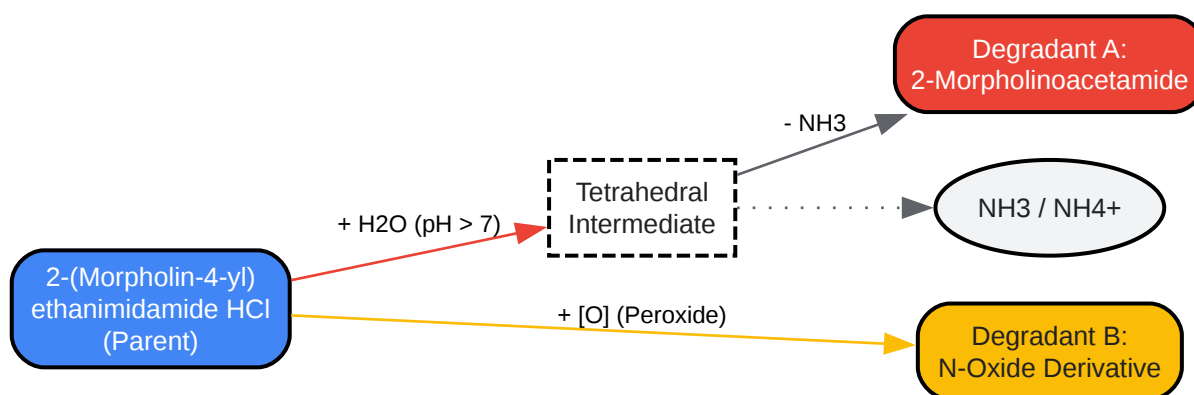
- Kinetics: Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. In basic media, the free base amidine lacks the resonance stabilization of the cation, making the carbon highly electrophilic.[1]

The Oxidation Vector (Secondary Failure Mode)

The morpholine nitrogen is generally stable but susceptible to N-oxidation under aggressive oxidative stress (e.g., peroxides), forming the N-oxide.

Visualizing the Degradation Pathway

The following diagram maps the degradation logic required for impurity identification.



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Caption: Mechanistic degradation pathway showing the primary hydrolytic route to the amide and the secondary oxidative route.

Part 3: Forced Degradation Protocols (Stress Testing)[1]

Do not rely on generic "check-the-box" screening. The following protocols are tuned for amidine-containing small molecules to ensure mass balance and peak purity.

Stress Conditions & Rationale

Stress Type	Condition	Duration	Target Degradation	Rationale
Acid Hydrolysis	0.1 N HCl, 60°C	1–7 Days	5–20%	Amidinium ions are resistant to acid; heat is required to force the reaction.
Base Hydrolysis	0.1 N NaOH, RT	1–24 Hours	5–20%	Critical: Amidines degrade rapidly in base.[1] Start at Room Temp (RT). If too fast, lower to 0.01 N.
Oxidation	3% H ₂ O ₂	1–24 Hours	5–20%	Tests morpholine N-oxidation susceptibility.[1]
Thermal (Solid)	60°C (Dry)	7 Days	< 5%	Assesses crystal lattice stability and potential sublimation.[1]
Photolytic	1.2M lux hours	~ 1 Week	N/A	ICH Q1B requirement.[1] Low risk expected due to lack of conjugation.[1]

Protocol Execution: The "Self-Validating" Workflow

- Preparation: Dissolve API to a concentration of 1 mg/mL.
- Control: Always prepare a fresh, unstressed sample (T=0) and a "Dark Control" (wrapped in foil) for thermal/light studies.[1]

- Quenching:
 - Acid/Base: Neutralize samples to pH ~7.0 immediately before analysis to prevent damage to the HPLC column and further degradation during the run.
 - Oxidation:[2] Quench with Methionine or Catalase to consume residual peroxide.[1]
- Mass Balance Check: The sum of the Parent Area % + Impurity Area % must equal 100% ± 2%.[1] If <98%, suspect volatile degradants (NH₃) or non-chromatophoric species.[1]

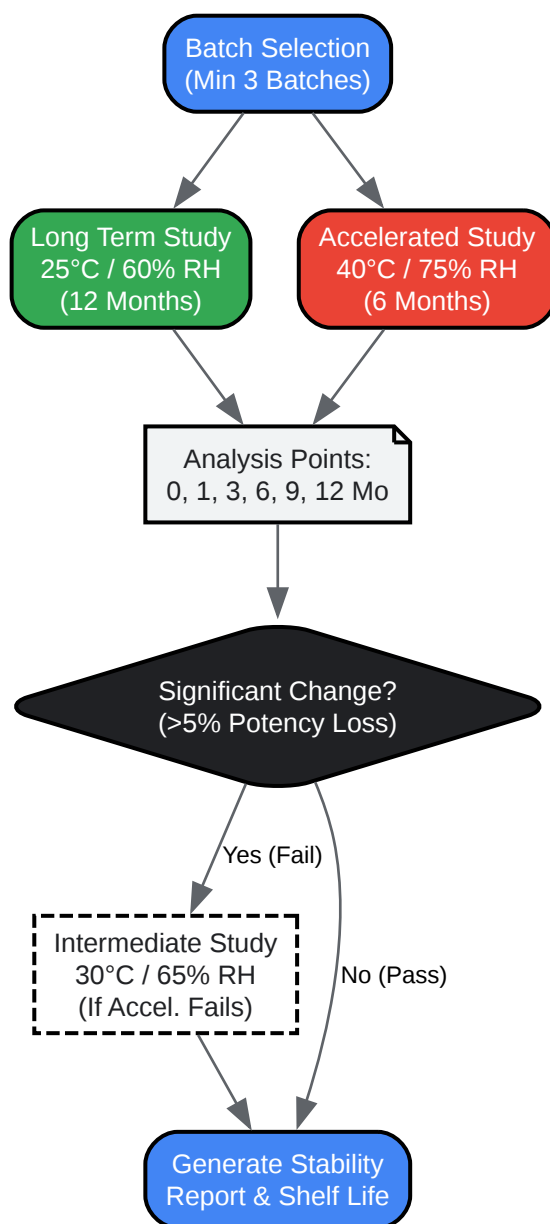
Part 4: Analytical Method Development

Standard C18 columns often fail for this molecule due to its high polarity (early elution).[1]

- Column Selection: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar C18) to retain the polar amidine.[1]
- Mobile Phase:
 - Buffer: 10-20 mM Ammonium Formate or Acetate (pH 3.5–4.0).[1] Note: Avoid phosphate buffers if using LC-MS.
 - Organic: Acetonitrile.[1][2]
- Detection:
 - UV: 210–220 nm (Low UV is required as the molecule lacks strong chromophores).[1]
 - CAD/ELSD: Charged Aerosol Detection is recommended if UV sensitivity is poor.[1]
 - Mass Spec: Essential for identifying the M+16 (Oxidation) and M-15 (Hydrolysis - NH₃ + OH) peaks.

Part 5: Stability Study Workflow (ICH Q1A)

This diagram outlines the decision logic for a formal stability study compliant with ICH Q1A(R2).



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Caption: ICH Q1A(R2) decision tree for defining storage conditions and "significant change" triggers.

Part 6: References

- ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] International Council for Harmonisation.[1] [Link](#)

- Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Standard text on forced degradation mechanisms).
- Gomez-Orellana, I., et al. (2021).[1] "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." [1][5] ChemRxiv. (Mechanistic evidence of amidine hydrolysis rates). [Link](#)
- FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][6] U.S. Food and Drug Administration.[1] [Link](#)

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Sources

- [1. Acetamidine hydrochloride - Wikipedia \[en.wikipedia.org\]](#)
- [2. 2-Morpholinoethyl chloride hydrochloride\(3647-69-6\)MSDS Melting Point Boiling Density Storage Transport \[m.chemicalbook.com\]](#)
- [3. memmert.com \[memmert.com\]](#)
- [4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX \[slideshare.net\]](#)
- [5. chemrxiv.org \[chemrxiv.org\]](#)
- [6. library.dphen1.com \[library.dphen1.com\]](#)
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